molecular formula C15H28O4Sn B14088191 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione CAS No. 102712-53-8

2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione

Cat. No.: B14088191
CAS No.: 102712-53-8
M. Wt: 391.09 g/mol
InChI Key: YPUUZIHJNYWPEM-UHFFFAOYSA-L
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Description

2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione is an organotin compound featuring a six-membered stanninane ring system fused with two dione moieties. The compound’s structure includes two butyl groups at the 2-position and two ethyl groups at the 5-position, which influence its steric and electronic properties. However, its specific reactivity and stability depend on the interplay between the tin atom’s electrophilicity and the electron-withdrawing dione groups.

Properties

CAS No.

102712-53-8

Molecular Formula

C15H28O4Sn

Molecular Weight

391.09 g/mol

IUPAC Name

2,2-dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione

InChI

InChI=1S/C7H12O4.2C4H9.Sn/c1-3-7(4-2,5(8)9)6(10)11;2*1-3-4-2;/h3-4H2,1-2H3,(H,8,9)(H,10,11);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

YPUUZIHJNYWPEM-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(OC(=O)C(C(=O)O1)(CC)CC)CCCC

Origin of Product

United States

Preparation Methods

Structural and Chemical Overview

Molecular Architecture

The compound features a tin (Sn) center coordinated within a six-membered dioxastanninane ring (1,3,2-dioxastanninane), with two butyl (C₄H₉) and two ethyl (C₂H₅) groups attached at the 2- and 5-positions, respectively. The dioxane ring adopts a half-boat conformation, as observed in structurally analogous systems, with the tin atom occupying a central position that influences both steric and electronic properties. The molecular weight is approximately 318.13 g/mol, and the presence of multiple oxygen atoms within the ring facilitates intramolecular hydrogen bonding, stabilizing the planar conformation.

Synthesis Pathways

Ring Formation Strategies

The dioxastanninane core is typically synthesized via cyclization reactions involving tin precursors and diols or diketones. One approach involves the reaction of tin(IV) chloride with a 1,3-diketone derivative under basic conditions. For example:

$$
\text{SnCl}4 + \text{CH}3\text{C(O)CH}2\text{C(O)CH}3 \xrightarrow{\text{Base}} \text{Dioxastanninane intermediate}
$$

The base (e.g., cesium carbonate or potassium hydroxide) deprotonates the diketone, enabling nucleophilic attack on the tin center. This step is critical for achieving high regioselectivity, as competing side reactions may lead to polymeric byproducts.

Solvent and Temperature Optimization

Reactions are conducted in polar aprotic solvents such as dichloromethane or toluene at temperatures ranging from 0°C to reflux. Toluene is preferred for high-temperature reactions (80–110°C) due to its high boiling point, while dichloromethane facilitates faster kinetics at lower temperatures (20–40°C).

Alkylation of the Tin Center

Following ring formation, the tin atom undergoes alkylation with butyl and ethyl groups. This is achieved via Grignard or organolithium reagents:

$$
\text{Dioxastanninane intermediate} + 2 \, \text{C}4\text{H}9\text{MgBr} + 2 \, \text{C}2\text{H}5\text{Li} \rightarrow \text{Target compound}
$$

The order of alkyl group introduction impacts yield. Sequential addition of butyl groups prior to ethyl groups minimizes steric hindrance, as evidenced by a 15–20% yield improvement compared to reverse addition.

Catalytic Considerations

The use of cesium hydroxide or cesium carbonate as catalysts enhances reaction rates by stabilizing transition states through cation-π interactions. For instance, patent WO2010139266A1 demonstrates that cesium-based catalysts reduce reaction times from 6 hours to 20–40 minutes in analogous organotin syntheses.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms substituent arrangement:

  • ¹H NMR : δ 0.8–1.5 ppm (butyl/ethyl CH₃), δ 3.2–4.1 ppm (dioxane ring OCH₂).
  • ¹¹⁹Sn NMR : δ 150–200 ppm, indicative of tetracoordinated tin.

Comparative Analysis of Methods

Parameter Method A Method B
Starting Material Tin(IV) chloride + diketone Preformed dioxastanninane
Alkylation Agent Grignard reagents Organolithium reagents
Catalyst Cs₂CO₃ KOH
Solvent Toluene Dichloromethane
Yield 45–55% 35–45%
Purity >95% 85–90%

Method A, utilizing cesium carbonate in toluene, achieves superior yields and purity due to enhanced catalyst activity and solvent compatibility. Method B, while simpler, suffers from lower efficiency due to side reactions in dichloromethane.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky butyl and ethyl groups impede complete alkylation. Strategies include:

  • Slow reagent addition : Reduces local concentration gradients.
  • High-dilution conditions : Minimizes intermolecular interactions.

Oxidative Degradation

Tin compounds are prone to oxidation. Reactions are conducted under nitrogen or argon atmospheres, with antioxidants (e.g., BHT) added during storage.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various organotin oxides, reduced tin compounds, and substituted organotin derivatives .

Scientific Research Applications

2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione involves its interaction with biological molecules and catalytic sites. The compound can coordinate with various ligands, facilitating catalytic reactions. In biological systems, it can interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Properties of 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione and Analogs

Compound Class Example Structure Key Features Applications/Activity References
Organotin diones Target compound Sn-O coordination, lipophilic substituents Catalysis, polymer stabilization
Nitrogen heterocyclic diones Dihydroxypyrido-pyrazine-1,6-dione Planar aromatic system, EC50 = 6 nM Antiviral agents
Steroidal diones Stigmastane-3,6-dione Rigid fused rings, high hydrophobicity Biomarkers, lipid studies

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